N-(4-Hydroxybutyl)-N-nitrosourea
CAS No.: 108278-69-9
Cat. No.: VC20745967
Molecular Formula: C5H11N3O3
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108278-69-9 |
---|---|
Molecular Formula | C5H11N3O3 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 1-(4-hydroxybutyl)-1-nitrosourea |
Standard InChI | InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |
Standard InChI Key | QCWHWSHWDMNXAP-UHFFFAOYSA-N |
SMILES | C(CCO)CN(C(=O)N)N=O |
Canonical SMILES | C(CCO)CN(C(=O)N)N=O |
Chemical Identity and Classification
Basic Information
N-(4-Hydroxybutyl)-N-nitrosourea is a chemical compound identifiable by its CAS number 108278-69-9. It belongs to the nitrosourea family, a class of compounds characterized by the presence of a nitroso (-N=O) group attached to a nitrogen atom in a urea moiety . The systematic naming follows the standard IUPAC nomenclature for organic compounds containing nitrogen-based functional groups.
Structural Characteristics
The molecular formula of N-(4-Hydroxybutyl)-N-nitrosourea is C5H11N3O3, with a molecular weight of 161.16 g/mol . The structure features a nitrosourea group with a 4-hydroxybutyl substituent. This arrangement gives the compound its distinct chemical behavior and reactivity profile, particularly in biological systems. The hydroxyl group at the terminal carbon of the butyl chain provides a point for potential hydrogen bonding and increases the compound's water solubility compared to non-hydroxylated analogs.
Physical and Chemical Properties
Physicochemical Properties
The available data on the physicochemical properties of N-(4-Hydroxybutyl)-N-nitrosourea are largely based on predictive models rather than experimental measurements. These predicted values provide a reasonable estimation of the compound's behavior:
Property | Value | Method |
---|---|---|
Boiling Point | 302.2±44.0 °C | Predicted |
Density | 1.37±0.1 g/cm³ | Predicted |
pKa | 12.32±0.50 | Predicted |
Molecular Weight | 161.16 g/mol | Calculated |
Table 1: Predicted physicochemical properties of N-(4-Hydroxybutyl)-N-nitrosourea .
Solubility Profile
Synthetic Approaches and Production
General Synthetic Routes
-
Synthesis of the parent 4-hydroxybutyl urea
-
Controlled nitrosation using nitrous acid or a nitrosating agent
-
Purification of the resulting N-(4-Hydroxybutyl)-N-nitrosourea
This synthetic pathway would require careful control of reaction conditions due to the potential reactivity of both the hydroxyl group and the urea nitrogen atoms.
Comparative Analysis with Related Compounds
Comparison with 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
Another related compound identified in the search results is 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea (C7H14ClN3O3), which represents a chloroethyl-substituted variant . This compound features:
-
Higher molecular weight (224.08 g/mol for the [M+H]+ ion)
-
Presence of a chlorine atom, which alters reactivity and biological activity
The collision cross-section data available for this related compound provides insight into its molecular geometry and potential interactions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 224.07965 | 147.2 |
[M+Na]+ | 246.06159 | 153.9 |
[M+NH4]+ | 241.10619 | 152.8 |
[M+K]+ | 262.03553 | 149.9 |
[M-H]- | 222.06509 | 146.4 |
[M+Na-2H]- | 244.04704 | 149.4 |
[M]+ | 223.07182 | 147.5 |
[M]- | 223.07292 | 147.5 |
Table 2: Predicted collision cross-section values for 1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea .
Biological Activity and Research Applications
Experimental Models
-
BBN is capable of inducing high-grade, invasive cancers specifically in the urinary bladder of experimental animals
-
Different animal strains show varying susceptibility to BBN-induced carcinogenesis
-
BBN has been used to study the effects of preventive agents like green tea on bladder carcinogenesis
Whether N-(4-Hydroxybutyl)-N-nitrosourea shows similar tissue specificity or carcinogenic properties would require direct experimental investigation.
Mutagenicity Considerations
The mutagenic potential of nitrosoureas is generally well-established. Related compounds like BBN have been shown to be potent mutagens in specific tissues:
-
BBN induces high levels of mutagenesis specifically in urothelial cells
-
The tissue specificity of this mutagenic effect is noteworthy, with mutation rates approximately two orders of magnitude higher than background levels
If N-(4-Hydroxybutyl)-N-nitrosourea shares similar mutagenic mechanisms, it might also demonstrate tissue-specific effects, though this would need to be confirmed through dedicated research.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume